2-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
2-(2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a suitable linker, often involving a thiol group to form the sulfanyl linkage.
Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-(2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the triazole ring can inhibit the activity of certain enzymes by binding to their active sites . The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid and 5-phenyl-1-benzofuran-2-yl derivatives share the benzofuran core and exhibit similar biological activities
Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as certain antifungal agents, share the triazole core and have similar mechanisms of action.
Uniqueness
2-(2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide is unique due to the combination of the benzofuran and triazole rings with a sulfanyl linkage and a benzamide moiety
Properties
Molecular Formula |
C25H19N5O3S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[[2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C25H19N5O3S/c26-23(32)18-11-5-6-12-19(18)27-22(31)15-34-25-29-28-24(30(25)17-9-2-1-3-10-17)21-14-16-8-4-7-13-20(16)33-21/h1-14H,15H2,(H2,26,32)(H,27,31) |
InChI Key |
AKFMUFNWJDIHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(=O)N)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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